molecular formula C10H12ClNO2 B14056148 1-(3-Amino-5-methoxyphenyl)-3-chloropropan-2-one

1-(3-Amino-5-methoxyphenyl)-3-chloropropan-2-one

Cat. No.: B14056148
M. Wt: 213.66 g/mol
InChI Key: IIGISGSYUIBZPY-UHFFFAOYSA-N
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Description

1-(3-Amino-5-methoxyphenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of an amino group, a methoxy group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-methoxyphenyl)-3-chloropropan-2-one typically involves the reaction of 3-amino-5-methoxybenzaldehyde with chloroacetone under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amino group to the carbonyl carbon of chloroacetone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-methoxyphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino, thiol, or alkoxy derivatives.

Scientific Research Applications

1-(3-Amino-5-methoxyphenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-methoxyphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the methoxy group can enhance the compound’s binding affinity through hydrophobic interactions. The chloropropanone moiety can act as an electrophile, facilitating covalent modification of nucleophilic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-5-methoxyphenyl)-2-propanone: Lacks the chlorine atom, resulting in different reactivity and applications.

    1-(3-Amino-4-methoxyphenyl)-3-chloropropan-2-one: The position of the methoxy group is different, affecting its chemical properties and biological activity.

    1-(3-Amino-5-methoxyphenyl)-3-bromopropan-2-one:

Uniqueness

1-(3-Amino-5-methoxyphenyl)-3-chloropropan-2-one is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-(3-amino-5-methoxyphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C10H12ClNO2/c1-14-10-4-7(2-8(12)5-10)3-9(13)6-11/h2,4-5H,3,6,12H2,1H3

InChI Key

IIGISGSYUIBZPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N)CC(=O)CCl

Origin of Product

United States

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